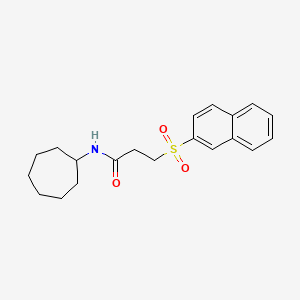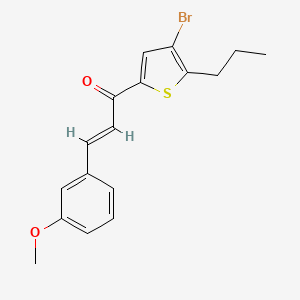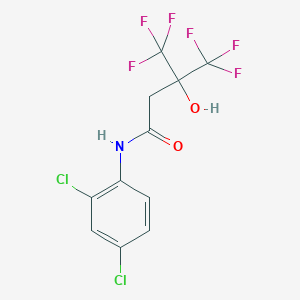![molecular formula C24H31N3O5 B10944420 N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10944420.png)
N'-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide is a complex organic compound with the molecular formula C24H31N3O5 This compound is characterized by its unique structure, which includes a furan ring, a nitrophenoxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde, which is then reacted with cyclododecylamine and hydrazine hydrate under controlled conditions to form the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitrophenoxy derivatives.
Reduction: Formation of aminophenoxy derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The furan ring and carbohydrazide moiety may also play roles in its activity by stabilizing the compound and facilitating its binding to targets.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]-2-furohydrazide
- N’- (2-furfurylidene)pyridine-3-carbohydrazide
- N’- (1- (2-thienyl)ethylidene)pyridine-3-carbohydrazide
Uniqueness
N’-cyclododecylidene-5-[(2-nitrophenoxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H31N3O5/c28-24(26-25-19-12-8-6-4-2-1-3-5-7-9-13-19)23-17-16-20(32-23)18-31-22-15-11-10-14-21(22)27(29)30/h10-11,14-17H,1-9,12-13,18H2,(H,26,28) |
InChI Key |
FVOXBCQAVSOGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-])CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]benzamide](/img/structure/B10944342.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10944350.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944357.png)
![methyl (2E)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10944363.png)
![(5E)-5-[(1,5-dimethyl-1H-pyrazol-3-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944365.png)
![7-({[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10944367.png)
![2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10944368.png)
![2-Amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10944386.png)

![1-(difluoromethyl)-3,5-dimethyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10944393.png)
![(5Z)-3-(4-methylphenyl)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10944398.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B10944401.png)
